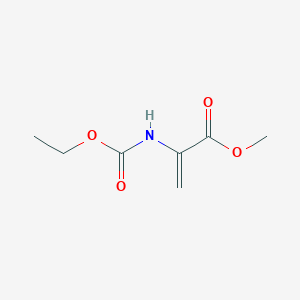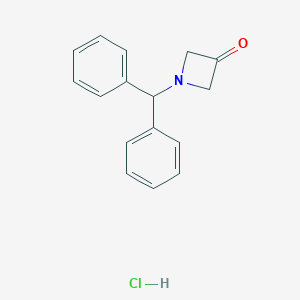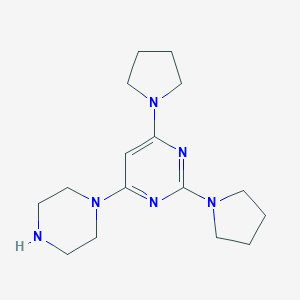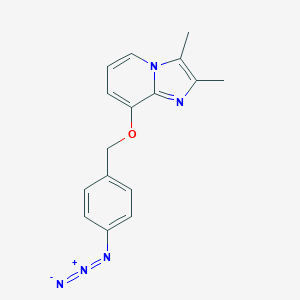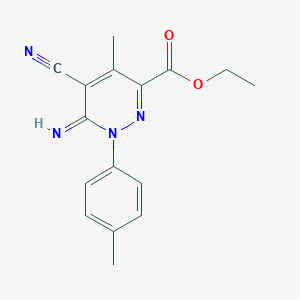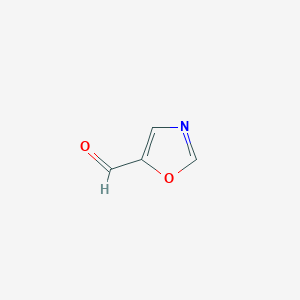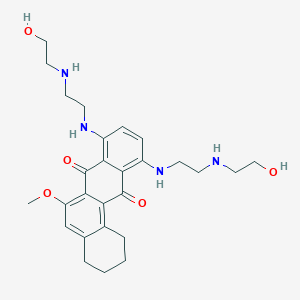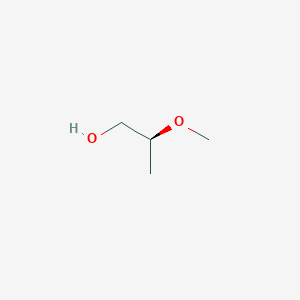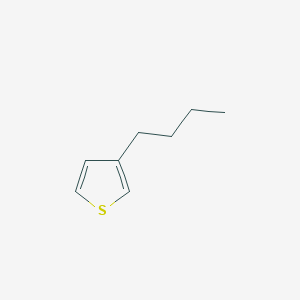
3-丁基噻吩
描述
3-Butylthiophene is an alkylthiophene based conducting polymer. It can be used as a donor molecule in the development of organic electronics . It is a π-conjugating polymer with a π-π stacking distance of 0.395 nm .
Synthesis Analysis
Poly (3-butylthiophene) (P3BT) is a less studied conjugated polymer despite its high crystallizability and excellent electrical property . The morphology of P3BT at different crystalline polymorphs and solvent/thermal induced phase transition between form I and II modifications have been intensively investigated .Molecular Structure Analysis
The molecular formula of 3-Butylthiophene is C8H12S . It is a π-conjugating polymer with a π-π stacking distance of 0.395 nm .Physical And Chemical Properties Analysis
3-Butylthiophene is a conducting polymer with a π-π stacking distance of 0.395 nm . It has a high crystallizability .科学研究应用
Synthesis of Poly(3-butylthiophene) with Trisiloxane End Group
A poly(3-butylthiophene) derivative with an end group of 1,1,1,3,3,5,5-heptamethyl trisiloxane group (P3BT-Si) was synthesized for the application to surface segregated monolayer (SSM) in polymer films . The surface segregation behaviors, thermal properties, and chain orientation of P3BT-Si were investigated .
Antibacterial Activity of Poly-3-butyl Thiophene Embedded TiO2@ZnO Hybrid Nanocomposites
TiO2@ZnO nanoparticles (NPs) were decorated over poly-3-butyl thiophene (P3BT) and obtained as novel hybrid nanocomposites . These nanocomposites displayed greatly improved antibacterial activity against S. bacillus and E. coli bacterial cells when compared with TiO2@ZnO NPs .
Controlling the Organization and Stretchability of Poly(3-butylthiophene) Films
In a study, a simple strategy was reported to readily prepare poly(3-butylthiophene) (P3BT) films with patterned spherulites by brushing the P3BT film surface and annealing the film with carbon disulfide (CS2) vapor .
安全和危害
未来方向
Poly (3-butylthiophene) (P3BT) films with patterned spherulites have been prepared by brushing the P3BT film surface and annealing the film with carbon disulfide (CS2) vapor . This could find applications in the design and fabrication of stretchable organic optoelectronic devices with enhanced stability and durability .
作用机制
Target of Action
3-Butylthiophene is a type of alkylthiophene . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
It has been used in the preparation of poly (3-butylthiophene) (p3bt) films . These films have been studied for their potential applications in organic optoelectronic devices .
Result of Action
It’s worth noting that poly (3-butylthiophene) (p3bt) films have shown potential for use in stretchable organic optoelectronic devices . This suggests that 3-Butylthiophene may have interesting properties when polymerized.
Action Environment
The action of 3-Butylthiophene can be influenced by environmental factors. For instance, the preparation of P3BT films involves annealing the film with carbon disulfide (CS2) vapor . This process can affect the nucleation and crystallization of the patterned spherulites in the film . .
属性
IUPAC Name |
3-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-2-3-4-8-5-6-9-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCSQCZXMATFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98837-51-5 | |
| Record name | Thiophene, 3-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98837-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340657 | |
| Record name | 3-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylthiophene | |
CAS RN |
34722-01-5 | |
| Record name | 3-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-butylthiophene?
A1: 3-Butylthiophene has the molecular formula C8H12S and a molecular weight of 140.26 g/mol.
Q2: What spectroscopic data is available for characterizing 3-butylthiophene?
A2: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR) and 1H-NMR spectroscopy to characterize 3-butylthiophene and its polymers. [] FTIR analysis helps identify characteristic functional groups, while 1H-NMR provides insights into the polymer's structure, including regioregularity. [, ]
Q3: How does blending P3BT with polyethylene (PE) affect the crystallization behavior of PE?
A3: While P3BT and PE exhibit limited miscibility, incorporating P3BT significantly impacts PE's crystallization. [] P3BT's presence shifts PE's crystallization from three-dimensional spherulitic growth to two-dimensional disc-like crystals. [] This change manifests as a reduced nucleation density and a distinctive ringed morphology in the PE spherulites.
Q4: How does the length of the alkyl side chain influence the thermal properties of poly(3-alkylthiophenes) (P3ATs)?
A4: Increasing the alkyl side chain length in P3ATs, from butyl to octyl to dodecyl, systematically decreases their equilibrium melting temperatures (Tm0). [] This trend indicates that longer alkyl chains hinder the packing and crystallization of the polymer chains, leading to lower melting points.
Q5: What is the role of nickel(II) complexes in the synthesis of copolymers involving 3-methyne(4-butoxylaniline)thiophene?
A5: Nickel(II) complexes can act as effective catalysts in the polymerization of 3-methyne(4-butoxylaniline)thiophene with other monomers like 3-butylthiophene and pyridine. [] This catalytic activity allows researchers to synthesize novel copolymers with potentially enhanced properties for various applications.
Q6: How have computational methods been used to study 3-butylthiophene and its polymers?
A6: Researchers have employed computational methods like density functional theory (DFT) to model the structural and electronic properties of 3-butylthiophene-based oligomers and polymers. [] These simulations have successfully predicted the crystal structures and energetics of P3BT, demonstrating the capability of computational chemistry in understanding and designing new materials based on 3-butylthiophene. []
Q7: How does incorporating [2.2]paracyclophanes with conjugated triple bonds into poly(3-butylthiophene) affect its photoelectrical properties?
A7: Introducing [2.2]paracyclophanes with conjugated triple bonds in the side chains of poly(3-butylthiophene) leads to an enhancement in its photoelectrical response compared to the pure polymer. [] This finding highlights how structural modifications can significantly influence the material's functionality and potential for optoelectronic applications.
Q8: How does varying the alkyl side chain length in poly[(3-alkylthiophene)benzylidenequinomethene] derivatives affect their third-order nonlinear optical properties?
A8: Studies on poly[(3-alkylthiophene)benzylidenequinomethene] derivatives show that the length of the alkyl substituent significantly impacts their third-order nonlinear optical properties. [] Longer alkyl chains, with their stronger electron-donating ability, enhance the delocalization of π-electrons in the conjugated system, leading to larger third-order nonlinear optical susceptibilities. [, ]
Q9: What is the impact of the block ratio in all-conjugated poly(3-alkylthiophene) diblock copolymers on their performance in bulk heterojunction solar cells?
A9: The performance of bulk heterojunction solar cells based on all-conjugated poly(3-alkylthiophene) diblock copolymers is significantly influenced by the block ratio of the constituent polymers. [] For instance, a diblock copolymer with a 2:1 ratio of poly(3-butylthiophene) to poly(3-hexylthiophene) exhibits significantly enhanced power conversion efficiency compared to either homopolymer or other block ratios. [] This improvement arises from a synergy between the two blocks, leading to finer phase separation with the fullerene acceptor and improved charge generation and transport.
Q10: What is the significance of poly(3-butylthiophene) (P3BT) in organic electronics?
A10: P3BT has emerged as a significant material in organic electronics due to its semiconducting properties. [] Its applications range from organic thin-film transistors (OTFTs) [] to organic photovoltaic devices (OPVs). [, , , , , , , , ]
Q11: What is the impact of incorporating P3BT nanowires into organic photovoltaic devices?
A11: P3BT nanowires play a crucial role in enhancing the efficiency of organic photovoltaic devices by improving charge transport. [, , ] The nanowires create a favorable morphology within the active layer, facilitating efficient charge separation and collection. [, ]
Q12: What distinct morphologies can be achieved in P3BT and how do they relate to its crystalline structure?
A12: P3BT exhibits diverse morphologies depending on the processing conditions, including whisker-like crystals and spherulites. [, ] These morphological differences are directly linked to the different crystalline polymorphs, Form I and Form II, adopted by P3BT. [, ] Understanding this relationship is crucial for tailoring the material's properties for specific applications.
Q13: How does the addition of P3BT affect the morphology of blends with other organic semiconductors, and how does this impact device performance?
A13: Incorporating P3BT into blends with other organic semiconductors, such as poly(3-hexylthiophene) (P3HT) or small molecule donors, can significantly impact the blend's morphology and consequently its device performance. [, ] P3BT can induce crystallization and influence the phase separation behavior, leading to improved charge transport and enhanced power conversion efficiency in OPV devices. [, ]
Q14: What role does solvent vapor annealing play in manipulating the morphology and properties of P3BT films?
A14: Solvent vapor annealing is a valuable technique for controlling the morphology and properties of P3BT films. [, ] By exposing the film to solvent vapor, researchers can induce changes in the P3BT's crystalline structure and chain orientation, leading to the formation of desirable morphologies such as perpendicularly aligned nanowires with enhanced charge transport properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




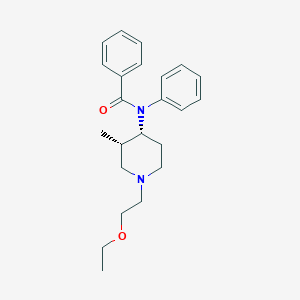
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
